

# An In-Depth Technical Guide to Acid-PEG3-mono-methyl ester

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## Compound of Interest

Compound Name: Acid-PEG3-mono-methyl ester

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core properties, specifications, and applications of **Acid-PEG3-mono-methyl ester**, a versatile heterobifunctional linker critical in the fields of bioconjugation and drug development. This document details its physicochemical characteristics, experimental protocols for its use, and visual representations of its role in key biological pathways and experimental workflows.

## Core Properties and Specifications

**Acid-PEG3-mono-methyl ester** is a valuable tool for covalently linking molecules. It features a carboxylic acid group at one end and a methyl ester at the other, separated by a three-unit polyethylene glycol (PEG) spacer. The PEG chain enhances the hydrophilicity and biocompatibility of the conjugates. The carboxylic acid can be activated to react with primary amines, while the methyl ester can be hydrolyzed under basic conditions to yield a second carboxylic acid for further modification.

The key quantitative data for **Acid-PEG3-mono-methyl ester** are summarized in the table below, providing essential information for experimental design, including stoichiometric calculations and buffer preparation.

Property	Value
CAS Number	1807505-26-5
Molecular Formula	C <sub>11</sub> H <sub>20</sub> O <sub>7</sub>
Molecular Weight	264.27 g/mol
Appearance	Colorless to light yellow liquid
Purity	≥95%
Solubility	Soluble in DMSO (≥ 100 mg/mL), DCM
Storage Conditions	Store at -20°C for long-term stability

## Experimental Protocols

The primary application of **Acid-PEG3-mono-methyl ester** involves the conjugation of its carboxylic acid group to a primary amine on a target molecule, such as a protein, peptide, or small molecule drug. The following protocols provide a generalized framework for its use in the synthesis of Proteolysis-Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs).

### Protocol 1: Synthesis of a PROTAC using Acid-PEG3-mono-methyl ester

This protocol describes a two-step process for synthesizing a PROTAC, where the linker first connects to a ligand for the protein of interest (POI) and subsequently to a ligand for an E3 ubiquitin ligase.

#### Step 1: Activation of Carboxylic Acid and Conjugation to POI Ligand

- Reagent Preparation:
  - Dissolve **Acid-PEG3-mono-methyl ester** in anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) to a concentration of 10 mg/mL.
  - Prepare fresh solutions of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) in an appropriate activation buffer (e.g., 0.1 M MES, 0.5 M

NaCl, pH 6.0).

- Activation:

- In a reaction tube, combine the **Acid-PEG3-mono-methyl ester** solution with a 1.5-fold molar excess of both EDC and NHS.
- Incubate the mixture at room temperature for 15-30 minutes to form the amine-reactive NHS ester.

- Conjugation:

- Dissolve the amine-containing POI ligand in a suitable conjugation buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.2-7.5).
- Add the activated **Acid-PEG3-mono-methyl ester** solution to the POI ligand solution. A 10-20 fold molar excess of the linker is a common starting point.
- Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle stirring.

- Quenching:

- Add a quenching buffer (e.g., 1 M Tris-HCl, pH 8.0 or 1 M glycine) to a final concentration of 10-50 mM to hydrolyze any unreacted NHS esters. Incubate for 15-30 minutes.

- Purification:

- Purify the POI-linker conjugate using an appropriate method, such as size-exclusion chromatography or reverse-phase HPLC.

## Step 2: Hydrolysis of Methyl Ester and Conjugation to E3 Ligase Ligand

- Hydrolysis:

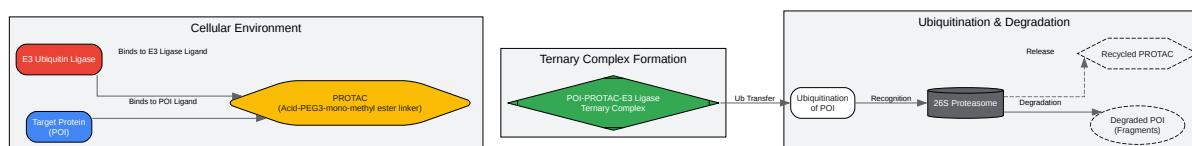
- Dissolve the purified POI-linker conjugate in a mixture of methanol and water.

- Add an excess of a base, such as lithium hydroxide (LiOH), and stir at room temperature for 1-3 hours. Monitor the reaction by LC-MS.
- Neutralize the reaction with an acid (e.g., 1N HCl) and extract the product.
- Second Amide Coupling:
  - Activate the newly formed carboxylic acid on the POI-linker conjugate using EDC and NHS as described in Step 1.
  - Add the amine-containing E3 ligase ligand to the activated intermediate.
  - Incubate, quench, and purify the final PROTAC molecule as described previously.

## Mandatory Visualizations

### PROTAC Mechanism of Action

Proteolysis-Targeting Chimeras (PROTACs) are heterobifunctional molecules that induce the degradation of a target protein by hijacking the cell's ubiquitin-proteasome system.[1][2][3] A PROTAC consists of a ligand that binds the target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker connecting them.[1][2] This ternary complex formation facilitates the ubiquitination of the POI, marking it for degradation by the 26S proteasome.[2][3]

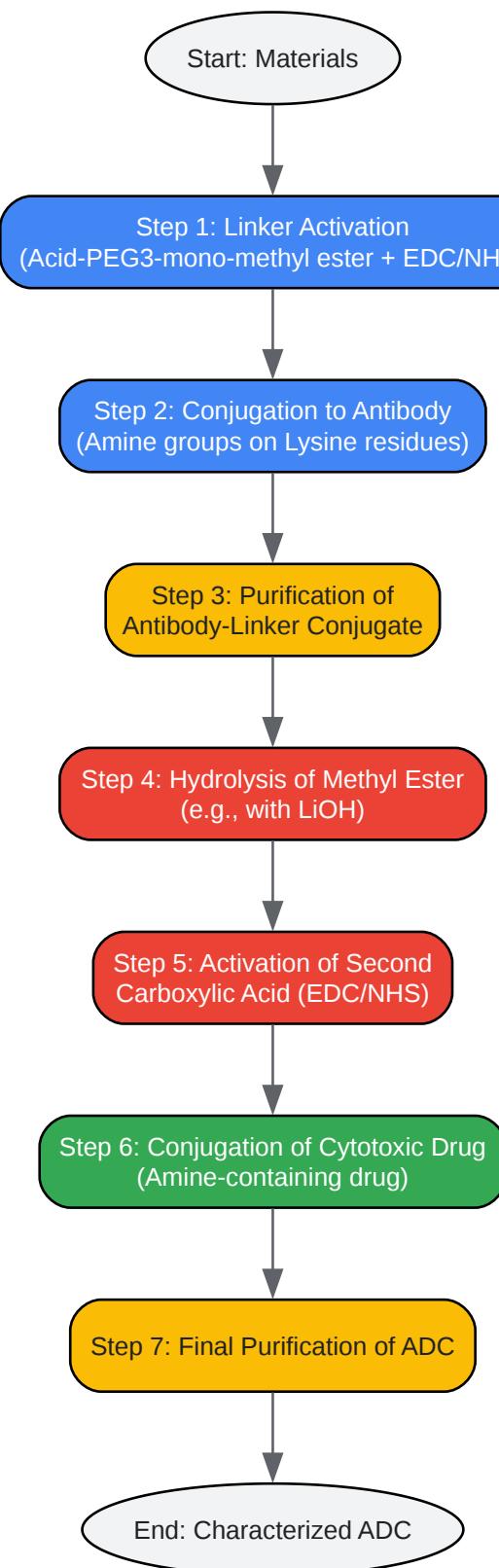


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Caption: PROTAC-mediated protein degradation pathway.

## Experimental Workflow for ADC Synthesis

Antibody-Drug Conjugates (ADCs) are targeted therapies that combine the specificity of a monoclonal antibody with the potency of a cytotoxic drug. The linker plays a crucial role in the stability and efficacy of the ADC. The following diagram illustrates a general workflow for synthesizing an ADC using **Acid-PEG3-mono-methyl ester**.

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